4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide
Overview
Description
4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. DFB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Scientific Research Applications
4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been found to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In neuroscience, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been used to study the role of certain ion channels in neuronal signaling. In drug discovery, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide involves its binding to specific enzymes or receptors in the body. For example, in cancer cells, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide can effectively slow down the growth and proliferation of cancer cells. In neuroscience, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been found to block certain ion channels in neurons, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects:
4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, changes in neuronal signaling, and modulation of cellular metabolism. These effects have been studied in various cell and animal models, and have shown promising results in terms of their potential applications in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes or receptors, which allows for targeted and precise modulation of cellular processes. Additionally, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide has been found to exhibit low toxicity and good bioavailability, making it a safe and reliable compound for use in scientific research. However, one limitation of using 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide is its relatively high cost compared to other compounds, which may limit its widespread use in certain research settings.
Future Directions
There are several future directions for research on 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide, including its potential applications in drug discovery, cancer treatment, and neuroscience. One area of interest is the development of new drugs based on the structure of 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide, which may exhibit improved efficacy and specificity for certain targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide, as well as its potential side effects and limitations. Overall, 4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide is a promising compound that has the potential to advance scientific research in a variety of fields.
properties
IUPAC Name |
4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-2-3-4-12-5-8-14(9-6-12)22(20,21)19-13-7-10-15(17)16(18)11-13/h5-11,19H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAASPHRZWVXNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(3,4-difluorophenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.